1,2-Difluoro-4-hept-6-enoxybenzene
Description
1,2-Difluoro-4-hept-6-enoxybenzene (CAS: N/A) is a fluorinated aromatic ether characterized by a benzene ring substituted with two fluorine atoms at the 1- and 2-positions and a hept-6-enoxy group at the 4-position. The hept-6-enoxy moiety consists of a seven-carbon chain terminating in a double bond at the sixth position, introducing unsaturation and conformational flexibility. This structural combination enhances the compound’s electronic properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and materials science. Fluorine’s electronegativity and the alkenoxy group’s π-electron system influence its reactivity, solubility, and thermal stability .
Properties
IUPAC Name |
1,2-difluoro-4-hept-6-enoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2O/c1-2-3-4-5-6-9-16-11-7-8-12(14)13(15)10-11/h2,7-8,10H,1,3-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRYVRAWJLMOKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCOC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCOC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Difluoro-4-hept-6-enoxybenzene involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of chemical reactions that lead to the formation of the desired compound. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demand. This involves optimizing the synthetic route to make it more efficient and cost-effective. Industrial production methods may include continuous flow reactors, which allow for the continuous production of the compound, reducing the time and cost associated with batch production.
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-4-hept-6-enoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry: In chemistry, 1,2-Difluoro-4-hept-6-enoxybenzene is used as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new chemical reactions and pathways.
Biology: In biology, this compound is studied for its potential biological activity. Researchers investigate how this compound interacts with biological systems, including its effects on cells and tissues.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Scientists study its mechanism of action and its effects on various diseases, aiming to develop new treatments.
Industry: In industry, this compound is used in the production of various products. Its chemical properties make it suitable for use in manufacturing processes, where it can improve the efficiency and quality of the final products.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-hept-6-enoxybenzene involves its interaction with specific molecular targets and pathways. This compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Differences
The compound is compared to three analogs (Table 1):
- 1,2-Difluoro-4-heptoxybenzene : Saturated heptoxy chain.
- 1,3-Difluoro-4-hept-6-enoxybenzene: Fluorine at 1,3-positions.
- 4-Hept-6-enoxy-1-fluorobenzene: Single fluorine substituent.
Table 1: Comparative Physicochemical Properties
| Compound | Fluorine Positions | Side Chain | Melting Point (°C) | Boiling Point (°C) | Solubility (THF) |
|---|---|---|---|---|---|
| 1,2-Difluoro-4-hept-6-enoxybenzene | 1,2 | Hept-6-enoxy | 78–80* | 245–247* | High |
| 1,2-Difluoro-4-heptoxybenzene | 1,2 | Heptoxy | 85–87* | 260–262* | Moderate |
| 1,3-Difluoro-4-hept-6-enoxybenzene | 1,3 | Hept-6-enoxy | 72–74* | 230–232* | High |
| 4-Hept-6-enoxy-1-fluorobenzene | 1 | Hept-6-enoxy | 65–67* | 220–225* | Very High |
*Estimated values based on structural trends.
Electronic and Reactivity Profiles
- Fluorine Effects : The 1,2-difluoro configuration increases electron withdrawal, polarizing the ring and directing electrophilic substitution to the 5-position. This contrasts with 1,3-difluoro analogs, where steric effects dominate.
- Alkenoxy vs. Alkoxy: The double bond in the hept-6-enoxy group reduces symmetry, lowering melting points compared to saturated analogs. It also enables Diels-Alder reactions, unlike saturated chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
